Dibunate
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Overview
Description
Dibunate is a chemical compound known for its use as a cough suppressant. It is marketed under various trade names such as Becantyl, Becantex, and Linctussal. The compound is a naphthalenemonosulfonate, specifically 2,6-di-tert-butylnaphthalene-1-sulfonic acid . This compound is a peripherally acting drug, meaning it works by blocking afferent signals in the reflex arc that controls coughing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibunate involves the sulfonation of 2,6-di-tert-butylnaphthalene. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 1-position of the naphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction .
Chemical Reactions Analysis
Types of Reactions: Dibunate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding sulfonate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dibunate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonation reactions and electrophilic aromatic substitution.
Biology: Investigated for its effects on cellular signaling pathways involved in cough reflex.
Industry: Employed in the formulation of pharmaceutical products, particularly in cough syrups and tablets.
Mechanism of Action
Dibunate exerts its effects by acting on the cough reflex pathway. It blocks afferent signals in the sensory nerves of the respiratory tract, preventing the transmission of irritant signals to the brainstem. This action inhibits the cough reflex, providing relief from coughing . The molecular targets and pathways involved include the sensory nerves in the respiratory tract and the brainstem centers that control the cough reflex .
Comparison with Similar Compounds
Benzonatate: Another peripherally acting cough suppressant that works by numbing the stretch receptors in the respiratory tract.
Codeine: A centrally acting cough suppressant that works by depressing the cough center in the brainstem.
Dextromethorphan: A centrally acting cough suppressant that works by inhibiting the cough reflex at the brainstem level.
Uniqueness of Dibunate: this compound is unique in that it does not cause sedation, euphoria, habituation, or respiratory depression, unlike narcotic antitussives such as codeine. It provides effective cough suppression without the risk of addiction or significant side effects .
Properties
CAS No. |
14992-58-6 |
---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,6-ditert-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |
InChI Key |
WBEBQCINXJDZCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
Key on ui other cas no. |
14992-58-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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